Vonafexor - 2156704-25-3

Vonafexor

Catalog Number: EVT-8250007
CAS Number: 2156704-25-3
Molecular Formula: C19H15Cl3N2O5S
Molecular Weight: 489.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vonafexor, also known by its developmental code EYP001, is a selective agonist of the Farnesoid X receptor, which plays a crucial role in regulating bile acid synthesis, glucose metabolism, and lipid homeostasis. This compound is being investigated primarily for its therapeutic potential in treating non-alcoholic steatohepatitis and other liver-related diseases. Clinical trials have indicated that vonafexor can lead to significant reductions in liver fat content, liver enzymes, and body weight, making it a promising candidate in the field of hepatology .

Source and Classification

Vonafexor is classified as a non-steroidal farnesoid X receptor agonist. It is synthesized for oral administration and has shown an ability to modulate metabolic pathways associated with liver function and fat metabolism . The compound is derived from a series of chemical modifications aimed at enhancing its selectivity and efficacy as an FXR agonist.

Synthesis Analysis

Methods and Technical Details

The synthesis of vonafexor involves several chemical reactions that optimize its structure for enhanced biological activity. While specific proprietary methods may not be fully disclosed in public literature, the general approach includes:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that undergo multiple steps of functional group modifications.
  2. Key Reactions:
    • Oxidation: Certain intermediates may be oxidized to introduce functional groups necessary for receptor binding.
    • Reduction: Reduction reactions are employed to refine the molecular structure to enhance pharmacological properties.
  3. Purification: Final products are purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and achieve the desired compound purity .
Molecular Structure Analysis

Structure and Data

Vonafexor's molecular structure is characterized by a complex arrangement that facilitates its interaction with the farnesoid X receptor. Key structural features include:

  • Molecular Formula: C₁₉H₁₉N₃O₃
  • Molecular Weight: Approximately 337.37 g/mol
  • Structural Characteristics: It possesses specific functional groups that enhance its binding affinity to the farnesoid X receptor, enabling effective modulation of metabolic pathways .
Chemical Reactions Analysis

Reactions and Technical Details

Vonafexor undergoes various chemical reactions relevant to its pharmacological activity:

  1. Binding Reaction: Upon administration, vonafexor binds to the farnesoid X receptor, triggering downstream signaling pathways that regulate bile acid metabolism.
  2. Metabolic Reactions:
    • Phase I Metabolism: Involves oxidation and reduction processes primarily mediated by cytochrome P450 enzymes.
    • Phase II Metabolism: Conjugation reactions may occur, leading to the formation of more water-soluble metabolites for excretion.

These reactions are crucial for understanding the drug's pharmacokinetics and potential interactions within biological systems .

Mechanism of Action

Process and Data

The mechanism of action of vonafexor primarily involves its role as an agonist of the farnesoid X receptor:

  1. Activation of FXR: Binding of vonafexor to FXR leads to the activation of gene transcription involved in bile acid synthesis and lipid metabolism.
  2. Regulation of Metabolic Pathways:
    • Suppresses de novo lipogenesis (the synthesis of fatty acids).
    • Enhances fatty acid oxidation, leading to reduced liver fat accumulation.
    • Modulates glucose metabolism by improving insulin sensitivity in hepatic tissues.

Clinical studies have demonstrated that this mechanism results in significant improvements in liver function markers and reductions in hepatic fat content .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Vonafexor is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: The compound remains stable under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.
  • Melting Point: Specific melting point data may vary but is generally within a defined range suitable for pharmaceutical applications.

These properties are critical for formulation development and ensuring bioavailability when administered orally .

Applications

Scientific Uses

Vonafexor is primarily being explored for its therapeutic applications in:

  • Non-Alcoholic Steatohepatitis (NASH): Clinical trials have shown promising results in reducing liver fat content, improving liver enzymes, and promoting weight loss among patients with suspected fibrotic NASH.
  • Other Liver Diseases: Its role as an FXR agonist positions it as a potential treatment option for various hepatic disorders related to bile acid dysregulation.

Research continues into its efficacy when used alone or in combination with other therapeutic agents targeting liver health .

Properties

CAS Number

2156704-25-3

Product Name

Vonafexor

IUPAC Name

4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid

Molecular Formula

C19H15Cl3N2O5S

Molecular Weight

489.8 g/mol

InChI

InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26)

InChI Key

XLGQSYUNOIJBNR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.